6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline
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Overview
Description
6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline is a heterocyclic compound that combines the structural features of benzimidazole and quinoxaline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline typically involves the condensation of 5-nitro-1H-benzimidazole with quinoxaline derivatives. One common method includes the reaction of 5-nitro-1H-benzimidazole with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).
Major Products Formed
Reduction: 6-(5-Amino-1H-benzimidazol-1-yl)quinoxaline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal strains.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to antimicrobial and antiprotozoal effects . The benzimidazole moiety is known to inhibit various enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with similar structural features but lacking the benzimidazole moiety.
Benzimidazole: Another parent compound that forms the basis for many biologically active derivatives.
Quinazoline: A structurally related compound with a fused benzene and pyrimidine ring system.
Uniqueness
6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline is unique due to the combination of the benzimidazole and quinoxaline moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and other scientific fields .
Properties
CAS No. |
87967-66-6 |
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Molecular Formula |
C15H9N5O2 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
6-(5-nitrobenzimidazol-1-yl)quinoxaline |
InChI |
InChI=1S/C15H9N5O2/c21-20(22)11-2-4-15-14(8-11)18-9-19(15)10-1-3-12-13(7-10)17-6-5-16-12/h1-9H |
InChI Key |
YYLHJNAPHZMJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1N3C=NC4=C3C=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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